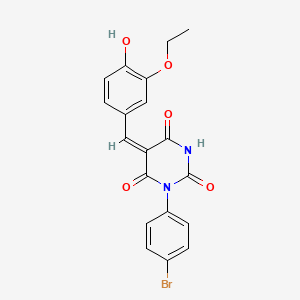![molecular formula C24H15N3O4 B5916800 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5916800.png)
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as CNAFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CNAFA belongs to the class of acrylamide derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the inhibition of the protein kinase CK2, which is known to play a critical role in cell proliferation and survival. 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which contributes to its anti-cancer activity. 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its high potency and selectivity towards CK2. This allows for the investigation of the specific role of CK2 in various cellular processes. However, the use of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the research on 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. Another direction is the investigation of the potential use of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the in vivo evaluation of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide and its derivatives in animal models is necessary to determine their pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyano-N-1-naphthylacrylamide with 5-(2-nitrophenyl)-2-furylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity and yield.
Applications De Recherche Scientifique
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as by inhibiting the migration and invasion of cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-N-naphthalen-1-yl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c25-15-17(24(28)26-21-10-5-7-16-6-1-2-8-19(16)21)14-18-12-13-23(31-18)20-9-3-4-11-22(20)27(29)30/h1-14H,(H,26,28)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZSWSYMIKUEE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(naphthalen-1-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916719.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916730.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916736.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5916741.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916756.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916775.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
